molecular formula C20H23FN4O B2540915 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2097913-43-2

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2540915
CAS No.: 2097913-43-2
M. Wt: 354.429
InChI Key: SEAPOVOKSWLZPH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound. Its intricate structure suggests potential applications across various scientific fields, particularly in medicinal chemistry due to its unique chemical properties. This compound’s novelty lies in its combination of a cyclopropane ring with a tetrahydroquinazoline moiety, decorated with both dimethylamino and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesize the 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline intermediate.

    • Reagents: Dimethylamine, appropriate quinazoline precursor.

    • Conditions: Typically, a condensation reaction under reflux conditions.

  • Step 2: Introduce the 1-(4-fluorophenyl)cyclopropane-1-carboxamide functionality.

    • Reagents: 4-fluorophenylcyclopropane, carboxamide derivative.

    • Conditions: A coupling reaction, often facilitated by a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), under inert atmosphere.

Industrial Production Methods

  • Bulk Synthesis: This involves scaling up the aforementioned synthetic routes using industrial reactors.

  • Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

  • Purification: Standard methods like crystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: The amide bond or the quinazoline ring can undergo reduction under appropriate conditions.

  • Substitution: The fluorophenyl group provides a site for nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products:

  • Oxidation leads to carboxylic acids or ketones.

  • Reduction yields simpler amine derivatives.

  • Substitution results in varied functionalized aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used in the study of complex organic reaction mechanisms.

  • Serves as a building block for synthesizing novel compounds with potential bioactivity.

Biology:

  • Investigated for its effects on cellular signaling pathways.

Medicine:

  • Explored as a potential pharmaceutical agent for its unique pharmacophore.

Industry:

  • Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic conductivity.

Mechanism of Action

Molecular Targets and Pathways Involved:

  • Receptors: The fluorophenyl group allows for binding to specific receptors, such as adrenergic or serotonergic receptors, potentially modulating their activity.

  • Enzymatic Pathways: The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways.

  • Cellular Effects: Modifies signaling pathways at the cellular level, potentially leading to changes in gene expression or cellular metabolism.

Comparison with Similar Compounds

  • N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-cyclopropane-1-carboxamide: Lacks the fluorophenyl group, leading to different binding properties and potential activities.

  • 1-(4-fluorophenyl)cyclopropane-1-carboxamide: Does not contain the quinazoline moiety, limiting its biochemical interactions.

  • 2-(dimethylamino)-quinazoline derivatives: These have the quinazoline moiety but lack the cyclopropane and fluorophenyl groups, affecting their overall pharmacokinetic and dynamic properties.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c1-25(2)19-22-12-13-11-16(7-8-17(13)24-19)23-18(26)20(9-10-20)14-3-5-15(21)6-4-14/h3-6,12,16H,7-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAPOVOKSWLZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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